molecular formula C14H13ClN2 B11869420 4-chloro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole CAS No. 594820-93-6

4-chloro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole

Cat. No.: B11869420
CAS No.: 594820-93-6
M. Wt: 244.72 g/mol
InChI Key: VDJZBHBVZOVRSH-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-2-(pyridin-2-yl)indoline is a synthetic organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methyl-2-(pyridin-2-yl)indoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the introduction of the chloro and methyl groups can be achieved through electrophilic substitution reactions. The final cyclization step forms the indoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methyl-2-(pyridin-2-yl)indoline can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the chloro group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indoline derivatives.

Scientific Research Applications

4-Chloro-7-methyl-2-(pyridin-2-yl)indoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Exploration as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-7-methyl-2-(pyridin-2-yl)indoline exerts its effects involves interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, influencing biological pathways. The chloro and pyridin-2-yl groups may enhance binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(pyridin-2-yl)indoline: Lacks the methyl group at the 7th position.

    7-Methyl-2-(pyridin-2-yl)indoline: Lacks the chloro group at the 4th position.

    4-Chloro-7-methylindoline: Lacks the pyridin-2-yl group.

Uniqueness

4-Chloro-7-methyl-2-(pyridin-2-yl)indoline is unique due to the combination of the chloro, methyl, and pyridin-2-yl groups, which confer distinct chemical and biological properties

Properties

CAS No.

594820-93-6

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

4-chloro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H13ClN2/c1-9-5-6-11(15)10-8-13(17-14(9)10)12-4-2-3-7-16-12/h2-7,13,17H,8H2,1H3

InChI Key

VDJZBHBVZOVRSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)CC(N2)C3=CC=CC=N3

Origin of Product

United States

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